![molecular formula C21H23BF3NO3 B2495067 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 876322-58-6](/img/structure/B2495067.png)
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Overview
Description
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23BF3NO3 and its molecular weight is 405.22. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has potential as a building block in medicinal chemistry. Researchers can modify its structure to create novel drug candidates. Its boron-containing moiety allows for specific interactions with biological targets, making it valuable for designing enzyme inhibitors, antiviral agents, or anticancer drugs .
Boron-Containing Ligands in Catalysis
The boron atom in this compound can serve as a ligand in transition metal catalysis. Researchers have explored its use in palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and other transformations. The trifluoromethyl group enhances reactivity and selectivity, making it an interesting ligand for organic synthesis .
Fluorescent Probes and Imaging Agents
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be functionalized with fluorescent tags. Researchers have used similar compounds as imaging agents for cellular studies. By attaching fluorophores, it becomes possible to visualize specific cellular processes or track molecular interactions in real time .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that utilizes boron-containing compounds. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate could potentially be modified to incorporate stable isotopes of boron. When selectively delivered to tumor cells, these isotopes capture thermal neutrons, leading to localized radiation and tumor cell destruction .
Materials Science and Organic Electronics
The compound’s unique structure makes it interesting for materials science. Researchers have investigated its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and other electronic devices. Its electron-withdrawing trifluoromethyl group can influence charge transport and energy levels .
Boron-Containing Polymers
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate could serve as a monomer for boron-containing polymers. These polymers find applications in areas such as flame retardancy, drug delivery, and sensors. By polymerizing this compound, researchers can explore its properties in bulk materials .
properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJDDCWLJOIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide |
Synthesis routes and methods
Procedure details
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